![molecular formula C11H10O2S B1452547 Ethyl benzo[b]thiophene-7-carboxylate CAS No. 959632-57-6](/img/structure/B1452547.png)
Ethyl benzo[b]thiophene-7-carboxylate
Overview
Description
Ethyl benzo[b]thiophene-7-carboxylate is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl benzo[b]thiophene-7-carboxylate was confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The Gewald reaction is a significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Organic Semiconductor Development
Ethyl benzo[b]thiophene-7-carboxylate derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs), which are essential for flexible electronic devices .
Anticancer Research
In the realm of medicinal chemistry, thiophene derivatives exhibit promising anticancer properties. Researchers have synthesized various analogs to test against different cancer cell lines, exploring their potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of thiophene compounds, including Ethyl benzo[b]thiophene-7-carboxylate, are significant. They have been tested against a range of bacterial and fungal species, showing potential as new antimicrobial agents .
Antioxidant Applications
These compounds also show antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property is beneficial for developing treatments for diseases caused by oxidative damage .
Corrosion Inhibition
In industrial applications, thiophene derivatives serve as corrosion inhibitors . They protect materials from degradation, which is vital for the longevity of metal structures and machinery .
Anesthetic Formulations
Thiophene derivatives are used in creating anesthetic formulations. For example, articaine, a thiophene derivative, is utilized as a dental anesthetic in Europe, indicating the potential for Ethyl benzo[b]thiophene-7-carboxylate in similar applications .
Safety and Hazards
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction could involve further exploration of the biological activities and potential applications of Ethyl benzo[b]thiophene-7-carboxylate and its derivatives.
properties
IUPAC Name |
ethyl 1-benzothiophene-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTZSCYPOQMXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677835 | |
Record name | Ethyl 1-benzothiophene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzo[b]thiophene-7-carboxylate | |
CAS RN |
959632-57-6 | |
Record name | Ethyl 1-benzothiophene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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